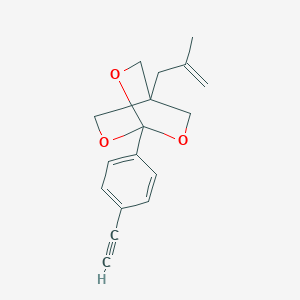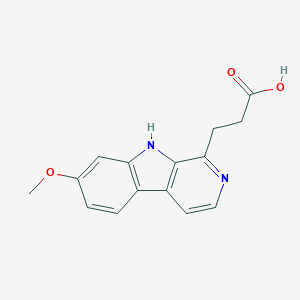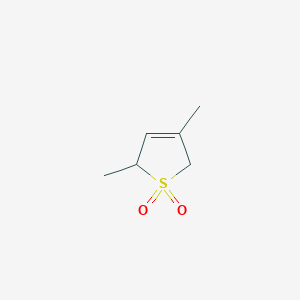![molecular formula C9H14ClNSi B159835 Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) CAS No. 138761-52-1](/img/structure/B159835.png)
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is an organosilicon compound with the molecular formula C9H14ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a trimethylsilyl group and a chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) typically involves the reaction of 4-chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) are not widely documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates during reactions, while the chloromethyl group can undergo substitution to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the pyridine ring.
4-Chloromethylpyridine: Lacks the trimethylsilyl group.
4-[(Trimethylsilyl)methyl]pyridine: Similar but with a methyl group instead of a chloromethyl group.
Uniqueness
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is unique due to the presence of both the trimethylsilyl and chloromethyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .
Propriétés
Numéro CAS |
138761-52-1 |
|---|---|
Formule moléculaire |
C9H14ClNSi |
Poids moléculaire |
199.75 g/mol |
Nom IUPAC |
[chloro(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |
Clé InChI |
IYBJNGMWMADEFS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
SMILES canonique |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
Synonymes |
Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


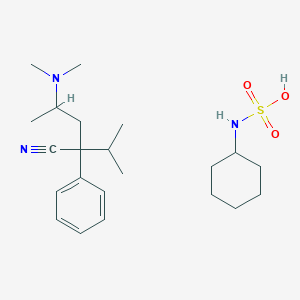
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
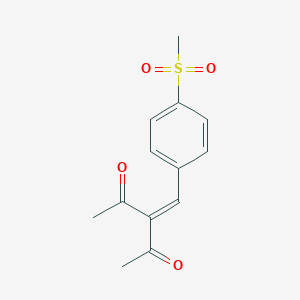
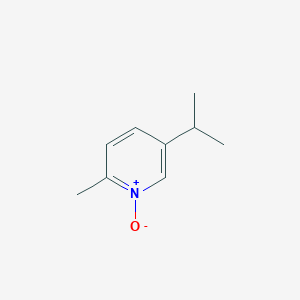
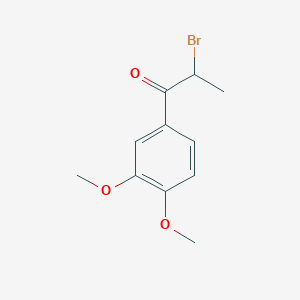

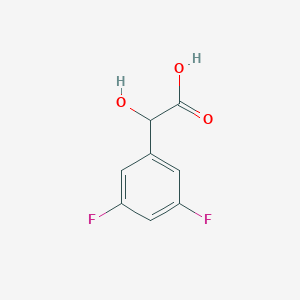
![2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B159773.png)
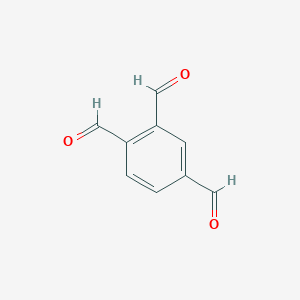
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
